2,5-Dimethyl-1,5-hexadien-3-ol

Physicochemical Property Thermal Stability Purification

2,5-Dimethyl-1,5-hexadien-3-ol (C₈H₁₄O, MW 126.20 g/mol) is a branched, unsaturated secondary alcohol built on a 1,5-hexadiene core with methyl substituents located at the C2 and C5 positions. This substitution pattern places the compound within the 3,5-dialkyl-1,5-hexadien-3-ol subclass—a structural motif recognized for its ability to undergo efficient, low-temperature Pd(II)-catalyzed oxy-Cope rearrangement, a transformation that fails or proceeds poorly with the unsubstituted or monoalkylated parent frameworks.

Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
CAS No. 17123-63-6
Cat. No. B094661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-1,5-hexadien-3-ol
CAS17123-63-6
Molecular FormulaC8H14O
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESCC(=C)CC(C(=C)C)O
InChIInChI=1S/C8H14O/c1-6(2)5-8(9)7(3)4/h8-9H,1,3,5H2,2,4H3
InChIKeyQQMFDURNWCUKNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-1,5-hexadien-3-ol (CAS 17123-63-6): A Branched 1,5-Dien-3-ol for Pericyclic and Organometallic Chemistry


2,5-Dimethyl-1,5-hexadien-3-ol (C₈H₁₄O, MW 126.20 g/mol) is a branched, unsaturated secondary alcohol built on a 1,5-hexadiene core with methyl substituents located at the C2 and C5 positions [1]. This substitution pattern places the compound within the 3,5-dialkyl-1,5-hexadien-3-ol subclass—a structural motif recognized for its ability to undergo efficient, low-temperature Pd(II)-catalyzed oxy-Cope rearrangement, a transformation that fails or proceeds poorly with the unsubstituted or monoalkylated parent frameworks [2].

Why Unsubstituted or Monoalkylated 1,5-Hexadien-3-ols Cannot Replace 2,5-Dimethyl-1,5-hexadien-3-ol in Targeted Synthetic Workflows


The position and number of alkyl substituents on the 1,5-hexadien-3-ol scaffold fundamentally control both thermal behavior and pericyclic reactivity. The unsubstituted parent (1,5-hexadien-3-ol, CAS 924-41-4) boils 48 °C lower (133–134 °C) and remains inert toward Pd(II)-catalyzed oxy-Cope rearrangement under the mild conditions that cleanly convert the 2,5-dimethyl derivative to δ,ɛ-unsaturated ketones [1]. Monoalkylated analogs (e.g., 2-methyl- or 5-methyl-1,5-hexadien-3-ol) likewise exhibit markedly reduced catalytic rearrangement efficiency. Consequently, selecting a generic 1,5-hexadien-3-ol for a reaction that requires the 3,5-dialkyl substitution pattern will lead to reaction failure, lower yields, or the need for forcing thermal conditions incompatible with sensitive substrates.

Quantitative Differentiation Evidence for 2,5-Dimethyl-1,5-hexadien-3-ol Versus Closest Analogs


Boiling Point Elevation: +48 °C Higher Than Unsubstituted 1,5-Hexadien-3-ol

2,5-Dimethyl-1,5-hexadien-3-ol exhibits a predicted normal boiling point of 181.4±9.0 °C , significantly exceeding the experimentally determined 133–134 °C of the unsubstituted parent 1,5-hexadien-3-ol . This ~48 °C elevation, driven by the two methyl substituents, expands the practical liquid operating range and facilitates removal of lower-boiling impurities by distillation.

Physicochemical Property Thermal Stability Purification

Lipophilicity Increase: logP +1.13 Units Over the Parent Dienol

The predicted octanol-water partition coefficient (ACD/LogP) for 2,5-dimethyl-1,5-hexadien-3-ol is 2.24 , whereas the experimentally derived logP of unsubstituted 1,5-hexadien-3-ol is 1.11 (XLogP3-AA 1.3) . The +1.13 log unit difference corresponds to an approximately 13-fold greater preference for the organic phase.

Lipophilicity Partition Coefficient Solubility

Flash Point Elevation: Reduced Fire Hazard Relative to 1,5-Hexadien-3-ol

The predicted flash point of 2,5-dimethyl-1,5-hexadien-3-ol is 69.4±15.0 °C , substantially higher than the experimentally reported 29 °C flash point of 1,5-hexadien-3-ol . This ~40 °C increase moves the compound from a highly flammable liquid (GHS Category 2, flash point <23 °C) to a combustible liquid under many regulatory frameworks.

Safety Flammability Storage

Catalytic Oxy-Cope Rearrangement Activity: Functional vs. Inert Substitution Patterns

Under mild, low-temperature conditions (~20 °C), nitrile complexes of palladium(II) (0.1 equiv per substrate) cleanly isomerize 3,5-dialkyl-1,5-hexadien-3-ols—including 2,5-dimethyl-1,5-hexadien-3-ol—to the corresponding δ,ɛ-unsaturated ketones in high efficiency [1]. In contrast, 1,5-hexadien-3-ols lacking alkyl substitution at both the C3 and C5 positions (including the parent compound and monoalkylated analogs) undergo the catalytic hydroxy-Cope rearrangement either not at all or with very low efficiency under identical conditions [1].

Pericyclic Reaction Palladium Catalysis Synthetic Methodology

Application Scenarios Where 2,5-Dimethyl-1,5-hexadien-3-ol Delivers Differentiated Value


Low-Temperature Catalytic Synthesis of δ,ɛ-Unsaturated Ketones via Oxy-Cope Rearrangement

The 3,5-dialkyl substitution pattern of 2,5-dimethyl-1,5-hexadien-3-ol enables its use as a privileged substrate for Pd(II)-catalyzed oxy-Cope rearrangement at ~20 °C, generating δ,ɛ-unsaturated ketones that serve as versatile intermediates in terpenoid and natural product synthesis [1]. Unsubstituted 1,5-hexadien-3-ol cannot be substituted in this workflow, as it fails to rearrange under the same catalytic conditions.

High-Boiling Dienol Building Block for Solvent-Free or High-Temperature Transformations

With a predicted boiling point 48 °C higher than the parent 1,5-hexadien-3-ol , this compound is better suited for neat reactions or distillative work-up protocols where low-boiling analogs would be lost or cause safety concerns. Its elevated flash point (~69 °C predicted vs. 29 °C for the parent) further supports safer large-scale handling.

Chiral Pool Intermediate for Asymmetric Synthesis

The molecule contains a single chiral center at C3, making both racemic and enantiopure forms viable starting points for asymmetric synthesis. The enhanced lipophilicity (logP 2.24 vs. 1.11 for the unsubstituted analog) improves compatibility with nonpolar reaction media often required in enantioselective organometallic transformations.

Ligand Precursor or Substrate for Pd-Catalyzed Cycloisomerization Method Development

Given its demonstrated reactivity in Pd(II)-catalyzed rearrangements [1], the compound serves as a model substrate for developing and benchmarking new Pd-catalyzed cycloisomerization or hydrofunctionalization methodologies, where the 3,5-dialkyl motif is mechanistically required for productive turnover.

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